molecular formula C6H5NO2 B118739 Isonicotinic Acid-d4 CAS No. 53907-55-4

Isonicotinic Acid-d4

Cat. No. B118739
Key on ui cas rn: 53907-55-4
M. Wt: 127.13 g/mol
InChI Key: TWBYWOBDOCUKOW-RHQRLBAQSA-N
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Patent
US09365588B2

Procedure details

Methyl 2-(2-methoxyethoxy)pyridine-4-carboxylate (562 mg, 2.66 mmol), dioxane (6 mL) and NaOH (7.1 mL of 1 M, 7.1 mmol) were combined and the mixture was heated at 80° C. for 50 min. The solvent was evaporated under reduced pressure and the residue was dissolved in water before it was washed with EtOAc (3×). The aqueous layer was acidified with 1N HCl and was washed with EtOAc (3×). The combined organic layers were dried over Na2SO4, filtered and the solvent was evaporated under reduced pressure to yield 242-methoxyethoxy)pyridine-4-carboxylic acid (457 mg, 87%) as a white solid. ESI-MS m/z calc. 197.2, found 198.3 (M+1)+; Retention time: 0.66 minutes (3 min run); 1H NMR (400 MHz, DMSO) δ 13.64 (s, 1H), 8.32 (d, J=5.2 Hz, 1H), 7.39 (d, J=5.2 Hz, 1H), 7.18 (s, 1H), 4.51-4.27 (m, 2H), 3.78-3.54 (m, 2H), 3.30 (s, 3H).
Name
Methyl 2-(2-methoxyethoxy)pyridine-4-carboxylate
Quantity
562 mg
Type
reactant
Reaction Step One
Name
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
COCCO[C:6]1[CH:11]=[C:10]([C:12]([O:14]C)=[O:13])[CH:9]=[CH:8][N:7]=1.[OH-].[Na+]>O1CCOCC1>[N:7]1[CH:8]=[CH:9][C:10]([C:12]([OH:14])=[O:13])=[CH:11][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Methyl 2-(2-methoxyethoxy)pyridine-4-carboxylate
Quantity
562 mg
Type
reactant
Smiles
COCCOC1=NC=CC(=C1)C(=O)OC
Step Two
Name
Quantity
7.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water before it
WASH
Type
WASH
Details
was washed with EtOAc (3×)
WASH
Type
WASH
Details
was washed with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 457 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 139.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09365588B2

Procedure details

Methyl 2-(2-methoxyethoxy)pyridine-4-carboxylate (562 mg, 2.66 mmol), dioxane (6 mL) and NaOH (7.1 mL of 1 M, 7.1 mmol) were combined and the mixture was heated at 80° C. for 50 min. The solvent was evaporated under reduced pressure and the residue was dissolved in water before it was washed with EtOAc (3×). The aqueous layer was acidified with 1N HCl and was washed with EtOAc (3×). The combined organic layers were dried over Na2SO4, filtered and the solvent was evaporated under reduced pressure to yield 242-methoxyethoxy)pyridine-4-carboxylic acid (457 mg, 87%) as a white solid. ESI-MS m/z calc. 197.2, found 198.3 (M+1)+; Retention time: 0.66 minutes (3 min run); 1H NMR (400 MHz, DMSO) δ 13.64 (s, 1H), 8.32 (d, J=5.2 Hz, 1H), 7.39 (d, J=5.2 Hz, 1H), 7.18 (s, 1H), 4.51-4.27 (m, 2H), 3.78-3.54 (m, 2H), 3.30 (s, 3H).
Name
Methyl 2-(2-methoxyethoxy)pyridine-4-carboxylate
Quantity
562 mg
Type
reactant
Reaction Step One
Name
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
COCCO[C:6]1[CH:11]=[C:10]([C:12]([O:14]C)=[O:13])[CH:9]=[CH:8][N:7]=1.[OH-].[Na+]>O1CCOCC1>[N:7]1[CH:8]=[CH:9][C:10]([C:12]([OH:14])=[O:13])=[CH:11][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Methyl 2-(2-methoxyethoxy)pyridine-4-carboxylate
Quantity
562 mg
Type
reactant
Smiles
COCCOC1=NC=CC(=C1)C(=O)OC
Step Two
Name
Quantity
7.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water before it
WASH
Type
WASH
Details
was washed with EtOAc (3×)
WASH
Type
WASH
Details
was washed with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 457 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 139.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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